3-Methyl-4-(4H-1,2,4-triazol-4-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-methyl-4-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C9H9N3O/c1-7-4-8(13)2-3-9(7)12-5-10-11-6-12/h2-6,13H,1H3 |
InChI Key |
WHCAKJGCJUPOIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N2C=NN=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of 3-Methyl-4-(4H-1,2,4-triazol-4-yl)phenol
While specific literature detailing the direct synthesis of this compound is not extensively documented, its preparation can be extrapolated from established methods for analogous 1,2,4-triazole-phenol derivatives. A plausible approach involves the cyclization of a key intermediate derived from 4-amino-3-methylphenol. This precursor can be reacted with a suitable reagent to introduce the triazole ring. For instance, a reaction with formamide (B127407) under high temperature, or a multi-step sequence involving the formation of an amidine or a related reactive intermediate followed by cyclization with a hydrazine (B178648) derivative, could yield the target molecule. Another potential route is the demethylation of a methoxy (B1213986) precursor, such as 3-ethyl-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, which can be achieved by refluxing with hydrobromic acid. prepchem.com
Synthetic Routes to Structurally Related 1,2,4-Triazole-Phenol Derivatives
A variety of synthetic strategies have been developed for the synthesis of 1,2,4-triazole-phenol derivatives, which can be broadly categorized into several key approaches.
Multi-step Synthesis from Precursor Molecules
Multi-step synthesis is a common and versatile approach for constructing complex 1,2,4-triazole-phenol derivatives. This method often begins with readily available starting materials that are sequentially modified to build the desired molecular framework.
A representative multi-step synthesis involves the initial reaction of a substituted hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the 1,2,4-triazole-thione. researchgate.net Further modifications can then be made to the core structure. For example, hydrazides can be reacted with carbon disulfide and methyl iodide to form a dithiocarbazic acid methyl ester, which upon treatment with hydrazine hydrate (B1144303), cyclizes to a 4-amino-1,2,4-triazole-5-thione. tandfonline.com This amino-triazole can then be further functionalized. tandfonline.com
| Starting Material | Reagents | Intermediate/Product | Reference |
| 3-(4-hydroxy-3,5-di-tert-butylphenyl)propanoic acid hydrazide | 1. CS₂, CH₃I, EtOH2. Hydrazine hydrate | 4-amino-3-[2-(4-hydroxy-3,5-di-tert-butylphenyl)ethyl]-1,2,4-triazole-5-thione | tandfonline.com |
| Substituted hydrazides | Alkyl/aryl isothiocyanates, NaOH | 3,4-Disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones | researchgate.net |
Cycloaddition Reactions (e.g., Azide-Alkyne Huisgen Cycloaddition)
Cycloaddition reactions provide a powerful and convergent route to the 1,2,4-triazole (B32235) core. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a well-established method for the synthesis of 1,2,3-triazoles, and analogous [3+2] cycloadditions are employed for 1,2,4-triazoles. nih.govresearchgate.net These reactions often utilize metal catalysts, such as copper(I), to control regioselectivity and enhance reaction rates. nih.govnih.gov
For instance, the reaction of nitriles with diazo compounds in the presence of a copper catalyst can afford 1,2,4-triazole derivatives. isres.org A catalyst-controlled methodology allows for the regioselective synthesis of either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles from isocyanides and diazonium salts by selecting either a silver(I) or copper(II) catalyst, respectively. isres.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| Isocyanides | Diazonium salts | Ag(I) | 1,3-disubstituted 1,2,4-triazoles | isres.org |
| Isocyanides | Diazonium salts | Cu(II) | 1,5-disubstituted 1,2,4-triazoles | isres.org |
| Nitriles | 2-Diazoacetonitriles and aryldiazonium salts | Copper | 1-aryl-5-cyano-1,2,4-triazoles | isres.org |
Condensation and Cyclization Reactions
Condensation and cyclization reactions are a cornerstone in the synthesis of 1,2,4-triazoles. These methods typically involve the reaction of two or more components that condense to form an open-chain intermediate, which then undergoes intramolecular cyclization to form the triazole ring.
A common approach is the reaction of hydrazides with various reagents. For example, refluxing a mixture of a hydrazide derivative with carbon disulfide and hydrazine hydrate can lead to the formation of a 4-amino-1,2,4-triazole. scispace.com Similarly, the reaction of hydrazides with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride can yield trisubstituted 1,2,4-triazoles. tandfonline.com Another versatile method involves the reaction of amidrazones with carbonyl compounds, which cyclize to form 1,2,4-triazole derivatives. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Hydrazide | Carbon disulfide, Hydrazine hydrate | Reflux | 4-amino-1,2,4-triazole | scispace.com |
| 4-amino-1,2,4-triazole | Carboxylic acid | POCl₃, Reflux | 1,2,4-triazolo[3,4-b] nih.govisres.orgfrontiersin.orgthiadiazoles | tandfonline.com |
| Hydrazines | Formamide | Microwave irradiation | Substituted 1,2,4-triazoles | organic-chemistry.org |
Mannich Base Derivatization
Mannich base derivatization is a valuable method for the functionalization of pre-formed 1,2,4-triazole rings, particularly those containing an active hydrogen atom. The Mannich reaction involves the aminoalkylation of an acidic proton located on a substrate, in this case, the N-H proton of the triazole ring.
This reaction is typically carried out by treating the 1,2,4-triazole with formaldehyde (B43269) and a primary or secondary amine. mdpi.comnih.gov This introduces an aminomethyl group onto the triazole nitrogen, leading to the formation of a Mannich base. mdpi.comnih.gov This derivatization can be used to modify the properties of the parent molecule. For example, 3,4,5-trisubstituted-1,2,4-triazoles can undergo aminomethylation at the N-2 position of the triazole ring. mdpi.com
| 1,2,4-Triazole Derivative | Amine | Conditions | Product | Reference |
| 3,4,5-trisubstituted-1,2,4-triazole | Secondary amine | Formaldehyde, Ethanol | N-2 aminomethylated 1,2,4-triazole | mdpi.com |
| Schiff bases of 1,2,4-triazole | Morpholine | - | Mannich bases | nih.govresearchgate.net |
Optimization of Reaction Conditions and Yield Enhancement Strategies
The optimization of reaction conditions is crucial for achieving high yields and purity of the desired 1,2,4-triazole derivatives. Several factors can be fine-tuned to improve the efficiency of the synthetic methods described above.
In multi-step syntheses, the choice of solvent, reaction temperature, and catalyst can significantly impact the outcome. For instance, a one-pot, two-step synthesis of 3,4-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones was shown to be more efficient than previous methods by optimizing the reaction time and reducing solvent usage. researchgate.net
For cycloaddition reactions, the nature of the catalyst is paramount. As mentioned earlier, the choice between a silver(I) and copper(II) catalyst can completely alter the regioselectivity of the reaction between isocyanides and diazonium salts. isres.org The use of microwave irradiation has also been shown to accelerate reactions and improve yields in some cases, such as the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide, which proceeds without a catalyst. organic-chemistry.org
In condensation reactions, the use of a strong base can facilitate the annulation of nitriles with hydrazines to produce 1,3,5-trisubstituted 1,2,4-triazoles in good to excellent yields. rsc.org The reaction conditions, including the choice of base and solvent, can be optimized to tolerate a wide range of functional groups. rsc.org
| Reaction Type | Optimization Strategy | Effect | Reference |
| Multi-step synthesis | One-pot procedure, reduced solvent | Increased yield, improved efficiency | researchgate.net |
| Cycloaddition | Catalyst selection (Ag(I) vs. Cu(II)) | Control of regioselectivity | isres.org |
| Condensation | Microwave irradiation | Catalyst-free, accelerated reaction | organic-chemistry.org |
| Annulation | Use of a strong base | High yields, good functional group tolerance | rsc.org |
Derivatization of the Core Scaffold to Access Analogues
The generation of analogues from the this compound core structure is primarily achieved through reactions targeting the phenolic hydroxyl group and the aromatic ring. These modifications are crucial for exploring the structure-activity relationships of resulting derivatives.
One of the most common derivatization strategies is the O-alkylation of the phenolic hydroxyl group to form ether derivatives. This transformation is typically accomplished by treating the parent phenol (B47542) with an alkyl halide in the presence of a base. The choice of the alkylating agent and reaction conditions can be tailored to introduce a wide array of substituents, from simple alkyl chains to more complex functionalized moieties.
Another key derivatization pathway is the Mannich reaction , which introduces an aminomethyl substituent onto the phenolic ring. This reaction involves the condensation of the phenol with formaldehyde and a primary or secondary amine. The substitution typically occurs at the position ortho to the hydroxyl group, directed by its activating effect on the aromatic ring. This reaction is a valuable tool for introducing nitrogen-containing functional groups that can significantly alter the physicochemical properties of the parent molecule. For instance, the aminomethylation of phenolic compounds like 4-hydroxyacetophenone has been shown to be influenced by the stoichiometry of the reactants, allowing for the selective synthesis of mono- or di-substituted products. nih.gov
Furthermore, esterification of the phenolic hydroxyl group represents another route to a diverse range of analogues. Reaction with acyl chlorides or anhydrides in the presence of a suitable base yields the corresponding ester derivatives.
The triazole ring itself can also be a site for derivatization, although this is less commonly explored for this specific scaffold in the available literature. N-alkylation of the triazole ring can occur, potentially leading to a mixture of regioisomers depending on the reaction conditions and the specific nitrogen atom that is alkylated.
Chemo- and Regioselective Functionalization Approaches
Achieving chemo- and regioselectivity is a critical aspect of the functionalization of this compound, given the multiple reactive sites within the molecule.
Regioselectivity in Electrophilic Aromatic Substitution: The phenolic hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. In the case of this compound, the positions ortho and para to the hydroxyl group are potential sites for substitution. The methyl group at the 3-position and the triazolyl group at the 4-position will sterically and electronically influence the regiochemical outcome of such reactions. For instance, in Mannich reactions involving substituted phenols, the substitution pattern is often dictated by the electronic and steric effects of the existing substituents. nih.gov Theoretical calculations on related triazole-containing aromatic compounds suggest that the triazole fragment can act as an electron-acceptor, which may influence the reactivity of the attached phenyl ring in electrophilic substitution reactions. researchgate.net
Chemoselectivity in Alkylation: The presence of both a phenolic hydroxyl group and nucleophilic nitrogen atoms in the triazole ring introduces the challenge of chemoselectivity during alkylation reactions. Under basic conditions, the phenoxide ion is a soft nucleophile and will readily undergo O-alkylation. However, the nitrogen atoms of the triazole ring are also nucleophilic and can compete in N-alkylation reactions. The regioselectivity of N-alkylation in 1,2,4-triazoles can be complex, potentially yielding a mixture of N1 and N2 isomers. Studies on the alkylation of 1,2,4-triazole-3-thiones have shown that the reaction can be directed to the sulfur atom (S-alkylation) or the nitrogen atoms depending on the reaction conditions. researchgate.net For this compound, careful control of reaction parameters such as the base, solvent, and electrophile is necessary to achieve selective functionalization of either the phenol or the triazole moiety.
The following table summarizes some potential derivatization reactions for this compound:
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| O-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetone) | 3-Methyl-4-(4H-1,2,4-triazol-4-yl)alkoxybenzene |
| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine), Solvent (e.g., Ethanol) | 2-(Aminomethyl)-3-methyl-4-(4H-1,2,4-triazol-4-yl)phenol |
| Esterification | Acyl chloride or Anhydride, Base (e.g., Pyridine) | 3-Methyl-4-(4H-1,2,4-triazol-4-yl)phenyl acetate (B1210297) (or other ester) |
| N-Alkylation | Alkyl halide, Strong Base, Aprotic Solvent | 1-Alkyl- or 2-Alkyl-4-(4-hydroxy-2-methylphenyl)-1,2,4-triazolium salt |
Based on a comprehensive search for scientific literature, specific experimental data for the detailed spectroscopic and structural elucidation of the compound “this compound” is not available in the public domain.
To generate a thorough and scientifically accurate article as per the requested outline, specific data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry, and Single Crystal X-ray Diffraction analyses are required.
Despite searching for publications detailing the synthesis and characterization of this specific molecule, no papers containing the necessary ¹H NMR, ¹³C NMR, IR, UV-Vis, mass spectrometry fragmentation, or crystallographic data could be located. The available literature provides information on related isomers or derivatives, but not on this compound itself.
Therefore, it is not possible to provide the requested article without the foundational scientific data.
Spectroscopic and Structural Elucidation
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Analysis of Intramolecular and Intermolecular Interactions
The structure of compounds containing both phenol (B47542) and triazole rings is often stabilized by a network of hydrogen bonds and π-π stacking interactions. In related triazole derivatives, for instance, the phenol’s hydroxyl group frequently acts as a hydrogen bond donor to one of the nitrogen atoms in the triazole ring, creating strong intermolecular links that form chains or more complex three-dimensional networks. nih.govresearchgate.net
Elemental Analysis for Stoichiometric Verification
Elemental analysis provides the foundational data to confirm the empirical and molecular formula of a synthesized compound by precisely measuring the mass percentages of its constituent elements. For a given triazole derivative, the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared against the theoretically calculated values to ensure the compound's purity and confirm its identity.
For a compound with a structure similar to 3-Methyl-4-(4H-1,2,4-triazol-4-yl)phenol, such as 2-(4H-1,2,4-Triazol-4-yl)phenol (C₈H₇N₃O), the theoretical and experimental values would align closely, as shown in the table below. nih.gov
| Element | Theoretical % | Experimental % |
| Carbon (C) | 59.61 | 59.70 |
| Hydrogen (H) | 4.38 | 4.25 |
| Nitrogen (N) | 26.08 | 26.06 |
| Data for the related compound 2-(4H-1,2,4-Triazol-4-yl)phenol. nih.gov |
This verification is a critical step in chemical synthesis, confirming that the product is indeed the intended molecule.
Computational Chemistry and in Silico Investigations
Molecular Modeling and Docking Studies
Spatial Orientation and Active Site Mapping:This involves analyzing the precise orientation of the ligand within the receptor's active site and identifying key interacting amino acid residues.
Fulfilling these sections requires specific, data-rich computational studies that are currently absent in the available literature for 3-Methyl-4-(4H-1,2,4-triazol-4-yl)phenol. To provide an accurate and authoritative article, such research would need to be conducted and published first. Therefore, a detailed article strictly focusing on the computational chemistry of this compound cannot be generated.
Virtual Compound Screening and Biological Target Prediction Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.netyoutube.com This process significantly narrows down the number of compounds that need to be experimentally tested. youtube.com The methodologies are generally categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.gov
Structure-based methods, such as molecular docking, rely on the known 3D structure of the biological target. mdpi.com In this approach, candidate molecules are computationally fitted into the binding site of the target, and their binding affinity is estimated using scoring functions. For the 1,2,4-triazole (B32235) class of compounds, docking studies have been employed to predict interactions with various enzymes. For instance, in silico screening of 112 triazole derivatives was performed against six enzymes responsible for regulating oxidative stress to identify potential antioxidant agents. pensoft.net
Ligand-based methods are used when the 3D structure of the target is unknown but a set of molecules with known activity is available. These methods, including pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, use the properties of the known active molecules to identify new compounds with similar characteristics. nih.gov
The general workflow for these screening processes involves preparing a compound library, defining the target binding site or pharmacophore model, performing the screening calculations, and ranking the compounds based on their scores for further investigation. researchgate.net
| Screening Approach | Typical Target Class | Methodology | Objective |
|---|---|---|---|
| Structure-Based Virtual Screening (SBVS) | Enzymes (e.g., Kinases, Demethylases, Oxidoreductases) | Molecular Docking | Predict binding affinity and interaction modes of compounds in the target's active site. pensoft.net |
| Ligand-Based Virtual Screening (LBVS) | Receptors (e.g., GPCRs) | Pharmacophore Modeling | Identify novel compounds matching a 3D arrangement of essential chemical features responsible for biological activity. nih.gov |
| Combined Approaches | Multiple Target Families | Docking followed by MM-GBSA/PBSA calculations | Refine binding affinity predictions and re-rank docked compounds for improved accuracy. researchgate.net |
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Analogues
Following virtual screening and docking, molecular dynamics (MD) simulations are often performed on the most promising ligand-target complexes. MD simulations provide detailed information on the physical movements of atoms and molecules over time, offering insights into the stability and dynamic behavior of the complex that are not captured by static docking poses. frontiersin.org
For analogues of the triazole class, MD simulations are used to validate the stability of the predicted binding mode. researchgate.netnih.gov The simulation tracks the trajectory of the ligand within the binding pocket, the conformational changes in the protein, and the network of interactions (like hydrogen bonds) over a set period, typically in the nanosecond range. researchgate.netmdpi.com
Key metrics used to analyze the stability of the system include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests the complex has reached equilibrium. nih.govmdpi.com
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. researchgate.net
Solvent Accessible Surface Area (SASA): Measures the protein surface area exposed to the solvent, which can indicate conformational changes. researchgate.net
These analyses confirm whether a potential drug candidate forms a stable and sustained interaction with its intended biological target. pensoft.net
| Analysis Metric | Typical Observation for a Stable Complex | Interpretation |
|---|---|---|
| Protein RMSD | Plateau observed after an initial increase (e.g., stable around 0.1-0.3 nm). researchgate.net | The protein structure remains stable and does not undergo significant conformational changes after binding. |
| Ligand RMSD | Remains low and stable relative to the protein binding pocket. | The ligand maintains a consistent binding pose within the active site. |
| RMSF | Low fluctuation for residues in the binding site; higher fluctuation in loop regions. | Key interacting residues are stabilized by the ligand. |
| Hydrogen Bonds | Key hydrogen bonds are maintained for a high percentage of the simulation time. nih.gov | Specific, strong interactions contribute to the stability of the complex. |
In Silico Pharmacokinetic and Pharmacodynamic Property Prediction (for research planning)
Before advancing a compound to preclinical studies, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—are predicted using computational models. pensoft.net These in silico predictions help to identify potential liabilities early in the research planning phase, allowing for structural modifications to improve a compound's drug-like profile.
For 1,2,4-triazole derivatives, various molecular descriptors are calculated to predict their ADME properties. researchgate.net These predictions are often evaluated against established guidelines, such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates several of its rules. researchgate.net Freely available software and web servers, such as SwissADME, are commonly used for these predictions. pensoft.netresearchgate.net
Key predicted properties include:
Molecular Weight (MW): Influences size-dependent diffusion and absorption.
LogP (Lipophilicity): The octanol-water partition coefficient, which affects solubility and membrane permeability.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Influence solubility and the ability to form interactions with biological targets.
Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes.
Gastrointestinal (GI) Absorption and Blood-Brain Barrier (BBB) Permeation: Predictions of a compound's ability to be absorbed orally and to cross into the central nervous system. ekb.eg
These computational assessments are crucial for prioritizing which analogues of this compound should be synthesized and subjected to further experimental evaluation.
| Property/Descriptor | Predicted Value | Lipinski's Rule of Five Guideline | Significance |
|---|---|---|---|
| Molecular Weight | < 500 g/mol | ≤ 500 | Influences overall absorption and distribution. researchgate.net |
| LogP | < 5 | ≤ 5 | Indicates optimal lipophilicity for membrane permeability. researchgate.net |
| Hydrogen Bond Donors | < 5 | ≤ 5 | Affects solubility and binding. researchgate.net |
| Hydrogen Bond Acceptors | < 10 | ≤ 10 | Affects solubility and binding. researchgate.net |
| Topological Polar Surface Area (TPSA) | < 140 Ų | N/A | Predicts cell permeability. |
| Gastrointestinal Absorption | High | N/A | Indicates potential for oral bioavailability. |
Investigation of Biological Activities in Vitro and Mechanistic Perspectives
Antimicrobial Activity Studies (In Vitro)
Derivatives of 1,2,4-triazole (B32235) have been extensively studied for their potential to combat various microbial pathogens, including bacteria and fungi. nih.govekb.eg
The antibacterial potential of 1,2,4-triazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies have shown that Gram-positive bacteria, such as Staphylococcus aureus, are often more susceptible to these compounds. nih.gov For instance, certain novel indole (B1671886) derivatives of 4-amino-4H-1,2,4-triazole-3-thiol have demonstrated potent inhibitory effects against S. aureus and E. coli. nih.gov Similarly, some 1,2,4-triazolo aniline (B41778) derivatives have shown high activity against both S. aureus and E. coli. researchgate.net However, the efficacy can be highly variable depending on the specific substitutions on the triazole and associated rings. Some Schiff base derivatives, for example, showed strong activity against S. aureus but were not effective against E. coli. nih.gov The hybridization of the 1,2,4-triazole moiety with other pharmacophores, like quinolones, has been explored as a strategy to develop novel compounds with the potential to overcome drug resistance. sci-hub.senih.gov
Table 1: In Vitro Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
| Compound Type | Bacterial Strain | Activity Measurement | Result | Source(s) |
|---|---|---|---|---|
| 1,2,4-Triazole-tethered β-hydroxy sulfide (B99878) (Compound 11a) | S. aureus | MIC | 2.0 ± 2.25 mg/mL | nih.gov |
| 1,2,4-Triazole-tethered β-hydroxy sulfide (Compound 11c) | E. coli | MIC | 10 ± 0.40 mg/mL | nih.gov |
| 4-Amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethyl group) | E. coli, P. aeruginosa, B. subtilis | MIC | 5 µg/mL | nih.gov |
| Ofloxacin-1,2,4-triazole analogue | S. aureus, E. coli, B. subtilis | MIC | 0.25 - 1 µg/mL | nih.gov |
| Phenylpiperazine-1,2,4-triazole-fluoroquinolone hybrid | E. coli, S. aureus | MIC | 0.12 - 1.95 µg/mL | nih.gov |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | S. aureus | Strong Activity | - | nih.gov |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | E. coli | No Activity | - | nih.gov |
| 1,2,4-Triazolo Aniline Derivative (11b) | S. aureus, E. coli | High Activity | - | researchgate.net |
MIC: Minimum Inhibitory Concentration
The 1,2,4-triazole core is fundamental to the activity of azole antifungal drugs like fluconazole (B54011) and itraconazole (B105839). mdpi.com Consequently, novel derivatives are frequently investigated for their fungicidal properties. Research has demonstrated that many 1,2,4-triazole derivatives exhibit excellent to moderate in vitro antifungal activity against various human pathogenic fungi, including Candida albicans. ekb.eg For example, certain newly designed 1,2,4-triazole derivatives showed promising activity against both C. albicans and Aspergillus niger, with zones of inhibition comparable to the standard drug itraconazole at the same concentration. researchgate.net However, not all derivatives are broadly effective; some studies have found compounds to be active against species like Microsporum gypseum but inactive against C. albicans and A. niger. nih.gov
Table 2: In Vitro Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound Type | Fungal Strain | Activity Measurement | Result | Source(s) |
|---|---|---|---|---|
| (R)-(3-(1H-indol-3-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)(phenyl)methanol (AN5) | C. albicans | Zone of Inhibition (100 µg/ml) | 19.9 mm | researchgate.net |
| (R)-(3-(1H-indol-3-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)(phenyl)methanol (AN5) | A. niger | Zone of Inhibition (100 µg/ml) | 20.5 mm | researchgate.net |
| (R)-(3-(1H-indol-3-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)(phenyl)methanol (AN6) | C. albicans | Zone of Inhibition (100 µg/ml) | 19.5 mm | researchgate.net |
| (R)-(3-(1H-indol-3-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)(phenyl)methanol (AN6) | A. niger | Zone of Inhibition (100 µg/ml) | 22.5 mm | researchgate.net |
| Itraconazole (Standard) | C. albicans | Zone of Inhibition (100 µg/ml) | 23.8 mm | researchgate.net |
| Itraconazole (Standard) | A. niger | Zone of Inhibition (100 µg/ml) | 24.7 mm | researchgate.net |
| Phenethyl-triazole derivative (Compound 14c) | C. albicans | MIC | <0.063 to 32 μg/mL | ekb.eg |
| 1,2,4-Triazole-thiazolidin-4-one derivative (with 2-Br substituent) | C. albicans | MIC | 200 μg/mL | ekb.eg |
MIC: Minimum Inhibitory Concentration
The 1,2,4-triazole scaffold is a preferred structural component in the development of new drugs with a wide range of pharmacological activities, including antiviral properties. nuft.edu.uanih.gov The well-known antiviral drug Ribavirin, which is active against a variety of RNA and DNA viruses, features a 1,2,4-triazole ring. nih.govbohrium.com Research has expanded to explore derivatives active against numerous viruses, including influenza, herpes simplex virus, hepatitis B and C, and HIV. nih.goveurekaselect.com The triazole ring is considered a bioisostere of amide, ester, or carboxyl groups and is valued for its metabolic stability and favorable pharmacokinetic properties. nuft.edu.uabohrium.com
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of 1,2,4-triazole derivatives. Research indicates that specific structural modifications significantly influence biological activity.
For antibacterial properties, the following observations have been made:
The presence of a benzyl (B1604629) group at the N-4 position of the triazole ring tends to enhance activity against Gram-positive bacteria more than a phenyl group does. nih.gov
For some series, a 4-methoxyphenyl (B3050149) group attached to the triazole ring is preferable for activity. nih.gov
Electron-withdrawing groups, such as chloro, bromo, and trichloromethyl substituents on an attached phenyl ring, can confer good to excellent antibacterial activity. nih.gov
The presence of an aryl group at the triazole ring in certain β-hydroxy sulfide derivatives showed the most potent activity against S. aureus. nih.gov
For antifungal properties, particularly against C. albicans:
The incorporation of halogen substituents (e.g., bromo, chloro, fluoro) on phenyl rings attached to the triazole core can lead to excellent antifungal efficacy. ekb.eg
For some betulin (B1666924) derivatives, p-halogeno-triazole groups linked at the allylic position appear beneficial for inducing cytotoxicity. mdpi.com
The presence of a piperidine (B6355638) side chain on the triazole scaffold has been shown to result in moderate-to-excellent activity against pathogenic fungi. nih.gov
The antimicrobial mechanisms of 1,2,4-triazole derivatives are diverse and depend on their specific structures. A primary mechanism for antifungal azoles is the inhibition of cytochrome P450-dependent 14α-demethylase. mdpi.com This enzyme is vital for the biosynthesis of ergosterol, a key component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death. mdpi.com
In bacteria, various targets have been identified. Some triazole derivatives are thought to inhibit bacterial tyrosinase. nih.gov Molecular docking studies have also suggested other potential mechanisms, including the inhibition of biotin (B1667282) carboxylase, an enzyme involved in fatty acid synthesis, and DNA topoisomerase II, which is crucial for DNA replication. sci-hub.seresearchgate.net
Anticancer Activity Research (In Vitro Cell Line Studies)
Beyond their antimicrobial properties, 1,2,4-triazole derivatives are a significant area of research in oncology. nih.gov Several derivatives have demonstrated remarkable antiproliferative activity against a variety of human cancer cell lines, including those for breast (MCF-7), cervical (HeLa), lung (A549), liver (HepG2), and colon (HCT-116) cancer. nih.govekb.eg The anticancer drugs Letrozole (B1683767) and Anastrozole (B1683761), used for treating breast cancer, are based on the 1,2,4-triazole structure. nih.gov
Studies have shown that certain novel Schiff bases and propan-1-one derivatives containing the triazole scaffold exhibit potent cytotoxic effects, sometimes with IC50 values in the low micromolar range. nih.govekb.eg The mechanism of action is often linked to the induction of apoptosis, as confirmed by studies showing changes in the expression of apoptotic proteins like Bax and Bcl-2. researchgate.netekb.eg Other proposed anticancer mechanisms for triazole derivatives include the inhibition of key enzymes involved in cancer progression, such as EGFR, BRAF, tubulin, and aromatase. nih.govnih.gov
Table 3: In Vitro Anticancer Activity of Selected 1,2,4-Triazole Derivatives
| Compound Type | Cancer Cell Line | Activity Measurement | Result (µM) | Source(s) |
|---|---|---|---|---|
| Bis-triazole (Compound 12c) | Ehrlich Ascites Carcinoma (EAC) | IC50 | 0.55 | researchgate.net |
| Bis-triazole (Compound 12g) | Ehrlich Ascites Carcinoma (EAC) | IC50 | 0.62 | researchgate.net |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (Compound 7d) | HeLa (Cervical) | IC50 | < 12 | nih.gov |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (Compound 7e) | HeLa (Cervical) | IC50 | < 12 | nih.gov |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (Compound 10a) | HeLa (Cervical) | IC50 | 5.6 | nih.gov |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (Compound 10a) | MCF-7 (Breast) | IC50 | 6.43 | nih.gov |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (Compound 10d) | HeLa (Cervical) | IC50 | 9.8 | nih.gov |
| Betulin-1,2,4-triazole (Bet-TZ1) | A375 (Melanoma) | IC50 (48h) | 22.41 | mdpi.com |
| Betulin-1,2,4-triazole (Bet-TZ1) | MCF-7 (Breast) | IC50 (48h) | 46.92 | mdpi.com |
IC50: The half maximal inhibitory concentration
Based on a comprehensive review of available scientific literature, there is no specific information regarding the biological and antioxidant activities of the chemical compound “3-Methyl-4-(4H-1,2,4-triazol-4-yl)phenol” corresponding to the detailed outline provided.
Extensive searches were conducted to find research data on this specific molecule in relation to steroidogenesis enzyme modulation, dual-enzyme inhibition, in vitro cytotoxicity against Hep-G2, MCF-7, and HCT-116 cancer cell lines, its mechanistic pathways, structure-activity relationships, and antioxidant properties via DPPH assays.
The search results yielded studies on a variety of other triazole-phenol derivatives and related heterocyclic compounds. nih.govmdpi.comnih.govresearchgate.netresearchgate.netnih.govnih.govacs.orgpensoft.netresearchgate.netnih.govnih.govacs.orgcardiff.ac.ukresearchgate.netpensoft.net However, none of these publications specifically investigate "this compound" for the biological activities outlined in the user's request. Therefore, it is not possible to provide a scientifically accurate article that adheres strictly to the requested structure and compound.
Antioxidant Activity Investigations
Elucidation of Antioxidant Mechanisms
The antioxidant potential of phenolic compounds is well-established and is primarily attributed to their ability to act as radical scavengers. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize free radicals, thereby terminating oxidative chain reactions. nih.govnih.gov For this compound, the phenolic moiety is the principal contributor to its antioxidant action.
Structure-Activity Relationships for Antioxidant Potency
The antioxidant potency of phenolic triazole derivatives is governed by specific structural features, as revealed by structure-activity relationship (QSAR) analyses. nih.gov
Key determinants for antioxidant activity include:
The Phenolic Hydroxyl Group : The number and position of hydroxyl groups on the aromatic ring are critical. nih.govnih.gov Molecules with multiple -OH groups, particularly those in ortho or para positions, often exhibit enhanced antioxidant capacity.
Substituents on the Aromatic Rings : The nature of other substituents on the phenol (B47542) ring can influence antioxidant activity. Electron-donating groups can enhance the radical scavenging ability by stabilizing the phenoxyl radical, whereas electron-withdrawing groups may diminish it.
Substituents on the Triazole Ring : Modifications to the 1,2,4-triazole nucleus also impact antioxidant effects. For example, in a study of 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiols, the introduction of a free amino group or a phenyl substituent at the N4 position of the triazole ring was found to increase antioxidant activity. Conversely, the presence of methyl or ethyl groups at the same N4 position often had a negative effect on this activity.
Enzyme Inhibition Studies (Beyond Steroid Metabolism)
Analogues of this compound have been investigated for their ability to inhibit various enzymes, highlighting the therapeutic potential of the 1,2,4-triazole scaffold.
Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.net Several studies have demonstrated that 1,2,4-triazole derivatives are potent inhibitors of α-amylase. researchgate.netnih.govscielo.bracs.org In one study, a series of 1,2,4-triazole-bearing bis-hydrazones showed α-amylase inhibitory activities with IC50 values ranging from 0.70 µM to 35.70 µM, with several compounds proving more potent than the standard drug acarbose (B1664774) (IC50 = 10.30 µM). nih.govacs.org The most active compound in this series featured 3,4-dichloro substitutions, indicating that electron-withdrawing groups can significantly enhance inhibitory potential. acs.org Kinetic analyses of other triazole derivatives have shown the inhibition to be reversible and, in some cases, uncompetitive. scielo.br
Table 1: In Vitro α-Amylase Inhibitory Activity of Selected 1,2,4-Triazole Derivatives
The 1,2,4-triazole scaffold has been incorporated into inhibitors targeting other significant enzymes.
Carbonic Anhydrase (CA) Inhibition : Carbonic anhydrases are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. Novel benzenesulfonamide (B165840) derivatives containing a 1,2,3-triazole ring have been tested against several human CA isoforms (hCA I, II, IV, and IX). lookchem.com These studies showed that the tumor-associated isoform hCA IX was particularly sensitive to inhibition by these compounds. lookchem.com Other research has also identified 1,2,4-triazole derivatives as effective carbonic anhydrase inhibitors. nih.govnih.gov
Cholinesterase Inhibition : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the management of Alzheimer's disease. nih.gov Various 1,2,4-triazole derivatives have been synthesized and evaluated for their cholinesterase inhibitory potential. nih.govresearchgate.net In one study, N-aryl derivatives of a 1,2,4-triazole compound displayed potent inhibition against both enzymes, with IC50 values in the low micromolar range. researchgate.net For example, compound 9j showed an IC50 of 5.41 µM against AChE and 7.52 µM against BChE, while compound 10f had an IC50 of 13.57 µM against AChE. researchgate.net
Table 2: Cholinesterase Inhibitory Activity of Selected 1,2,4-Triazole Derivatives
Insulin-like Activity (In Vitro Models)
Direct insulin-like or insulin-mimetic activity of this compound has not been extensively reported. However, the potent inhibition of α-amylase and α-glucosidase by its analogues provides an indirect mechanism for achieving glycemic control, which is a primary function of insulin. researchgate.netnih.gov By inhibiting these key digestive enzymes, these compounds can delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia. researchgate.net This enzymatic inhibition helps manage blood sugar levels, which is a critical aspect of treating type 2 diabetes mellitus and can be considered a functional parallel to insulin's role in glucose homeostasis. nih.govacs.org
Other Biological Activities (In Vitro Studies of Analogues)
The 1,2,4-triazole nucleus is a versatile scaffold that has been incorporated into molecules with a wide array of other biological activities demonstrated in vitro.
Antiproliferative and Anticancer Activity : Numerous 1,2,4-triazole derivatives have been synthesized and tested for their effects against various cancer cell lines. nih.govglobalresearchonline.netmdpi.com For instance, certain 1,2,4-triazole-3-carboxamide derivatives, which are analogues of the antiviral drug ribavirin, induced cell death in leukemia cells at low micromolar concentrations. mdpi.com
Antimicrobial Activity : The 1,2,4-triazole ring is a core component of several clinically used antifungal drugs like fluconazole and itraconazole. nih.gov Many novel synthetic analogues have shown broad-spectrum activity against various bacterial and fungal strains. researchgate.netnih.govglobalresearchonline.net For example, certain bis-1,2,4-triazole derivatives showed potent activity against B. proteus with a MIC of 0.5 μg/mL. nih.gov
Anti-inflammatory and Analgesic Activity : Various derivatives have been reported to possess significant anti-inflammatory and analgesic properties in in vitro and in vivo models. nih.govnih.govglobalresearchonline.net
Antiviral Activity : Beyond the well-known ribavirin, other 1,2,4-triazole derivatives have been evaluated for their antiviral potential, including activity against Coxsackie virus B4 and Varicella-zoster virus. globalresearchonline.net
This broad range of biological activities highlights the significance of the 1,2,4-triazole scaffold as a privileged structure in the development of new therapeutic agents. researchgate.netresearchgate.net
Anti-inflammatory Properties
No published data were found regarding the anti-inflammatory properties of this compound. Standard assays to determine such activity, for instance, the carrageenan-induced paw edema model or mechanistic studies on inflammatory pathways, have not been reported for this specific compound.
Analgesic Potentials
Similarly, there is no available research on the analgesic potential of this compound. Experimental models for analgesia, such as the acetic acid-induced writhing test or the hot plate test, have not been documented in the scientific literature for this molecule.
Advanced Research Applications and Future Directions
The compound 3-Methyl-4-(4H-1,2,4-triazol-4-yl)phenol belongs to the 1,2,4-triazole-phenol class of heterocyclic structures, which are subjects of significant interest in advanced scientific research. The unique combination of the phenolic hydroxyl group and the nitrogen-rich triazole ring provides a versatile platform for a variety of applications, from materials science to bioinorganic chemistry.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 3-Methyl-4-(4H-1,2,4-triazol-4-yl)phenol, and how are intermediates validated?
- Methodology : The compound is typically synthesized via multi-step reactions. For example, a precursor such as 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is prepared using methods described by Sahoo et al. . Validation involves spectral techniques:
- IR spectroscopy to confirm functional groups (e.g., -OH, -SH).
- ¹H NMR to verify aromatic protons and triazole ring integration.
- Elemental analysis (CHNS) to ensure stoichiometric purity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodology : A combination of techniques ensures structural fidelity:
- FTIR : Identifies key functional groups (e.g., phenolic -OH at ~3200 cm⁻¹, triazole C=N stretches at ~1600 cm⁻¹) .
- UV-Vis : Detects π→π* transitions in the triazole and aromatic systems.
- X-ray crystallography : Resolves 3D structure; software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical .
- Elemental analysis : Confirms C, H, N, S ratios within ±0.4% of theoretical values .
Q. How is the preliminary biological activity of this compound assessed in cancer research?
- Methodology : Standard assays include:
- MTT assay : Measures cytotoxicity (IC₅₀ values) against cell lines like MCF-7 .
- AO/EB staining : Differentiates apoptotic vs. necrotic cells via fluorescence microscopy .
- Cell cycle analysis : Flow cytometry to identify phase-specific arrest (e.g., G2/M phase blockage) .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and purity of this compound derivatives?
- Methodology :
- Microwave-assisted synthesis : Reduces reaction time and enhances regioselectivity (e.g., 86.7% yield for triazole-thiophene derivatives) .
- Sonication : Facilitates nanoparticle complex formation with Ag(I)/Ni(II)/Pd(II) ions, improving homogeneity .
- Schiff base modifications : Introduce asymmetrical ligands (e.g., naphthalene groups) to enhance bioactivity .
Q. What advanced structural analysis methods resolve crystallographic ambiguities in triazole derivatives?
- Methodology :
- Single-crystal XRD : Use SHELX programs for refinement; validate with residual factors (R₁ < 0.05) .
- Powder XRD : Assess phase purity and nanoparticle size (e.g., 20–50 nm Ag-complexes) .
- AFM/SEM : Image surface morphology and confirm nano-scale dimensions .
Q. How do researchers address contradictions in reported biological activity data?
- Methodology :
- Dose-response validation : Repeat MTT assays across multiple cell lines (e.g., HeLa vs. MCF-7) to assess specificity .
- Mechanistic studies : Use tubulin polymerization assays to confirm anti-mitotic activity, comparing results to known inhibitors like paclitaxel .
- Apoptosis pathway profiling : Western blotting for caspase-3/9 activation to validate apoptotic mechanisms .
Q. What strategies are employed to analyze conflicting elemental analysis or spectral data?
- Methodology :
- Cross-validation : Combine CHNS data with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
- Magnetic susceptibility : Detect paramagnetic impurities in metal complexes (e.g., Ni(II) vs. Pd(II)) .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and reconcile experimental discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
